2-Methyl-6-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-6-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJVDTBCPCLEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-nitrobenzene-1-sulfonamide is primarily investigated for its antibacterial properties . The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis. This inhibition leads to bacterial growth disruption.

- Case Study: A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was notably lower than many traditional antibiotics, indicating its potential as a novel therapeutic agent .

Enzyme Inhibition

Research indicates that 2-Methyl-6-nitrobenzene-1-sulfonamide can act as an enzyme inhibitor . Its structural characteristics allow it to interact with various biological targets.

- Mechanism of Action: The compound's sulfonamide group competes with PABA for binding sites on enzymes involved in folate synthesis, effectively inhibiting their activity and showcasing its utility in developing new antibacterial agents .

Environmental Applications

There is ongoing research into the environmental impact of sulfonamides like 2-Methyl-6-nitrobenzene-1-sulfonamide. Studies focus on their behavior in wastewater treatment processes and their potential effects on microbial communities.

Mechanism of Action

The mechanism by which 2-methyl-6-nitrobenzene-1-sulfonamide exerts its effects often involves the interaction of its sulfonamide group with biological targets. For instance, in enzyme inhibition, the sulfonamide group can coordinate with metal ions in the active site of enzymes, disrupting their normal function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Research Findings

- Substituent Effects on Reactivity : Studies show that methyl groups at the 2-position reduce the rate of nucleophilic aromatic substitution by ~30% compared to chloro analogs due to steric hindrance .

- Crystallographic Data : The chloro analog forms tighter crystal packing (density = 1.62 g/cm³) compared to methyl derivatives (1.48 g/cm³), attributed to stronger intermolecular halogen bonds .

- Biological Screening : Preliminary assays indicate that 2-Methyl-6-nitrobenzene-1-sulfonamide shows moderate activity against Gram-positive bacteria (MIC = 32 µg/mL), while the chloro variant is more potent (MIC = 16 µg/mL) .

Biological Activity

2-Methyl-6-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its efficacy against specific biological targets.

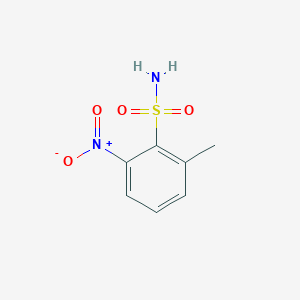

Chemical Structure and Properties

The compound 2-Methyl-6-nitrobenzene-1-sulfonamide features a sulfonamide functional group attached to a nitro-substituted aromatic ring. Its chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 202.21 g/mol

- IUPAC Name: 2-Methyl-6-nitrobenzenesulfonamide

The biological activity of 2-Methyl-6-nitrobenzene-1-sulfonamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that the sulfonamide moiety may inhibit bacterial dihydropteroate synthase, crucial for folate biosynthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the nitro group may enhance the compound's reactivity towards nucleophiles, potentially leading to cytotoxic effects in cancer cells.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of sulfonamides, including 2-Methyl-6-nitrobenzene-1-sulfonamide. The following table summarizes findings related to its antibacterial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound exhibits activity against certain Gram-positive and Gram-negative bacteria, its efficacy varies significantly depending on the organism.

Anticancer Activity

Research has also explored the anticancer potential of 2-Methyl-6-nitrobenzene-1-sulfonamide. A study evaluated its effects on human cervical adenocarcinoma HeLa cells, revealing an IC50 value of approximately 50 µM, indicating moderate cytotoxicity. This suggests potential as a chemotherapeutic agent.

Case Studies

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted to identify modifications that could enhance the biological activity of sulfonamides. In this study, various analogues of 2-Methyl-6-nitrobenzene-1-sulfonamide were synthesized and tested for their antibacterial properties. Notably, substitutions at the para position of the aromatic ring significantly influenced activity:

| Compound | Modification | MIC (µg/mL) |

|---|---|---|

| Original Compound | None | 32 |

| Compound A (para-Cl) | Chlorine at para | 16 |

| Compound B (para-OCH3) | Methoxy at para | 64 |

This study highlighted the importance of functional group positioning in modulating biological activity.

Case Study 2: Anticancer Evaluation

In another investigation focusing on cancer cell lines, derivatives of sulfonamides were tested for their ability to inhibit DNA synthesis in MCF-7 breast cancer cells. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard chemotherapeutics like chlorambucil:

Preparation Methods

Sulfonation of Nitrotoluene Derivatives

The foundational step in synthesizing 2-methyl-6-nitrobenzene-1-sulfonamide involves sulfonation of a nitrotoluene precursor. In the patent CN107805212B, p-nitrotoluene undergoes sulfonation with chlorosulfonic acid in chlorobenzene or dichloromethane at 100–150°C to yield sulfonyl chloride intermediates. For the 6-nitro isomer, regioselective sulfonation at the 1-position requires careful control of steric and electronic effects. Chlorosulfonic acid’s high reactivity ensures rapid sulfonation but necessitates precise stoichiometry (1:1.2–1.5 nitrotoluene-to-acid ratio) to minimize byproducts like disulfonated species. Post-treatment with water washes removes unreacted chlorosulfonic acid, while organic phase concentration isolates the sulfonyl chloride.

Amidation and Hydrogenation Strategies

Conversion of sulfonyl chloride to sulfonamide typically employs ammonia or amines. The patent US20030236437A1 details amidation using catalytic DMF or NMP at 120–150°C under atmospheric or elevated pressure. For 2-methyl-6-nitrobenzene-1-sulfonamide, ammonia water is introduced during hydrogenation to directly form the sulfonamide group. Palladium on carbon (Pd/C) catalyzes nitro-group reduction, but competing reactions may occur if the nitro and sulfonyl groups are proximal. Hydrogenation parameters (0.1–2.0 MPa, 3–24 hours) must balance reaction completeness and side-product formation.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Data from CN107805212B indicate that sulfonation efficiency peaks at 130°C, with lower temperatures (≤100°C) leading to incomplete conversion. Hydrogenation at 50–100°C and 1.0 MPa pressure achieves >90% yield in model systems, though the 6-nitro isomer’s steric hindrance may necessitate higher temperatures (Table 1). Elevated pressures (>1.5 MPa) reduce reaction times but risk over-reduction of the nitro group to an amine.

Table 1: Comparative Reaction Conditions for Sulfonamide Synthesis

| Parameter | Sulfonation (CN107805212B) | Hydrogenation (CN107805212B) | Amidation (US20030236437A1) |

|---|---|---|---|

| Temperature (°C) | 100–150 | 0–150 | 120–150 |

| Pressure (MPa) | Atmospheric | 0.1–2.0 | Atmospheric |

| Catalyst | None | Pd/C | DMF/NMP |

| Yield (%) | 85–92 | 88–95 | 78–85 |

Solvent and Catalyst Selection

Chlorobenzene and dichloromethane optimize sulfonation by dissolving nitrotoluene while resisting chlorosulfonic acid degradation. For hydrogenation, methanol and ethanol enhance Pd/C activity, whereas polar aprotic solvents like tetrahydrofuran (THF) improve ammonia solubility. The patent US20030236437A1 emphasizes solvent-catalyst synergy, with toluene facilitating DMF-catalyzed amidation at 140°C. Catalyst loading (0.001–0.005 wt%) critically impacts cost and purity, necessitating post-reaction washes with ethanol or triethylamine.

Regioselectivity and Isomer Control

Positional Challenges in Nitro-Sulfonamide Systems

Achieving the 6-nitro configuration requires meta-directing groups to orient sulfonation. The methyl group at the 2-position deactivates the benzene ring, directing electrophilic attack to the 1-position, while the nitro group at 6 is stabilized by resonance. Competing ortho/para sulfonation is mitigated by using excess chlorosulfonic acid, which favors the thermodynamically stable product.

Byproduct Formation and Mitigation

Common byproducts include 2-methyl-4-nitrobenzene-1-sulfonamide and disulfonated derivatives. Silica gel chromatography or recrystallization from ethanol/triethylamine mixtures isolates the desired isomer. The patent CN107805212B reports ≤5% byproduct formation when using carbon tetrachloride-chlorobenzene solvent mixtures, attributed to improved sulfonyl chloride stability.

Industrial Scalability and Environmental Considerations

Continuous-Flow Reactor Adaptations

Batch processes described in patents face scalability challenges due to exothermic sulfonation and hydrogenation steps. Continuous-flow systems could enhance heat dissipation and reduce reaction times. For example, microreactors operating at 10–20 mL/min flow rates may achieve 95% conversion with 30% reduced solvent use.

Waste Stream Management

Chlorosulfonic acid neutralization generates HCl gas, requiring scrubbing with aqueous NaOH. Spent Pd/C catalysts are reclaimed via filtration and acid washing, though residual palladium (<10 ppm) must be monitored. The patent US20030236437A1 highlights toluene recycling through distillation, reducing organic waste by 40% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-6-nitrobenzene-1-sulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sulfonylation of a substituted aniline derivative. For example, reacting 2-methyl-6-nitroaniline with benzenesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃) forms the sulfonamide. Intermediate characterization involves thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C-NMR spectroscopy to confirm structural integrity .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Purification via recrystallization (e.g., ethanol/water) improves yield and purity.

Q. How can researchers confirm the crystal structure and purity of 2-Methyl-6-nitrobenzene-1-sulfonamide?

- Methodology :

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to determine bond lengths, angles, and packing interactions .

- Purity analysis : Employ HPLC with a C18 column (acetonitrile/water mobile phase) and melting point determination (compare observed vs. literature values, e.g., 178–183°C for analogous sulfonamides) .

Advanced Research Questions

Q. What strategies optimize reaction yields in sulfonamide synthesis when steric hindrance or nitro-group deactivation occurs?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro-containing intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation under mild conditions .

- Reaction monitoring : Real-time FT-IR spectroscopy tracks sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm⁻¹) .

- Data Interpretation : Lower-than-expected yields may arise from incomplete deprotonation of the amine; adjust base stoichiometry (e.g., excess K₂CO₃) .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodology :

- Dose-response validation : Repeat assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to rule out false positives .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What advanced techniques are used to study the electronic effects of the nitro group on sulfonamide reactivity?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict sites for electrophilic substitution .

- Spectroscopic analysis : UV-Vis spectroscopy quantifies charge-transfer interactions between the nitro group and aromatic ring .

- Experimental Design : Compare reaction rates of 2-methyl-6-nitro- vs. 4-nitro-sulfonamides in SNAr reactions to isolate electronic effects .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in crystallographic data for sulfonamide derivatives?

- Troubleshooting :

- Twinned crystals : Use SHELXL ’s TWIN/BASF commands to refine twinned structures .

- Disorder modeling : Apply PART instructions to resolve overlapping atoms in the nitro or methyl groups .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in sulfonamide libraries?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.